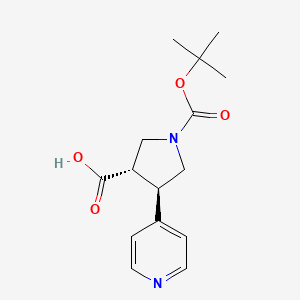![molecular formula C7H15ClN2O3S B12324628 [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structural features, which include an amino group, a methylthio group, and a butanamido group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid.
Protection of Functional Groups: Protecting groups are used to shield reactive sites during the synthesis.
Formation of the Amide Bond: The amino acid is coupled with a suitable carboxylic acid derivative to form the amide bond.
Introduction of the Methylthio Group: The methylthio group is introduced using a thiol reagent under specific conditions.
Deprotection: The protecting groups are removed to yield the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are common.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is used in several scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies of enzyme-substrate interactions and protein folding.
Medicine: As a potential therapeutic agent or in drug development research.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Amino-4-(methylthio)butanoic acid): Lacks the amido group.
(S)-2-(2-Amino-4-(methylthio)butanamido)propanoic acid: Has a different side chain.
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid: Without the hydrochloride salt form.
Uniqueness
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H15ClN2O3S |
|---|---|
Poids moléculaire |
242.72 g/mol |
Nom IUPAC |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H |
Clé InChI |
ZCMADXFTIUIPKZ-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)



![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)



![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)





